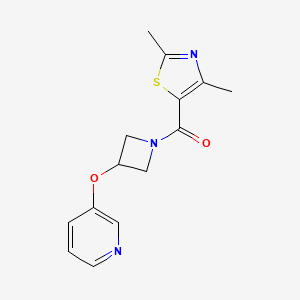

(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a thiazole ring, a pyridine ring, and an azetidine ring

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-9-13(20-10(2)16-9)14(18)17-7-12(8-17)19-11-4-3-5-15-6-11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGIBYKFJFKDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.

Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from 3-hydroxypyridine, which undergoes etherification to form 3-(pyridin-3-yloxy) derivatives.

Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable amine and an epoxide or halide.

Coupling Reactions: The final step involves coupling the thiazole, pyridine, and azetidine intermediates through a series of condensation and substitution reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azetidine ring, where nucleophiles can replace the methanone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may exhibit significant anticancer properties. Research on related thiazole derivatives has shown their efficacy as inhibitors of various cancer cell lines. For instance, the incorporation of thiazole rings has been linked to enhanced activity against specific kinases involved in cancer progression . This suggests that the thiazole moiety in our compound may contribute similarly to its anticancer potential.

Protein Kinase Inhibition

The compound's structure suggests potential activity as a protein kinase inhibitor, which is crucial in the regulation of cellular processes and cancer pathways. A study on pyrido[3,4-g]quinazoline derivatives highlighted the importance of structural features similar to those found in this compound for effective kinase inhibition . The exploration of this compound could lead to the development of new therapeutic agents targeting specific kinases.

Cell Viability and Cytotoxicity Testing

The compound's potential as a cytotoxic agent can be assessed using established assays like the MTT assay, which measures cell viability based on metabolic activity . The MTT assay is a reliable method for evaluating the cytotoxic effects of new compounds on various cell lines, thus providing insights into the therapeutic index of this compound.

Antimicrobial Properties

The antimicrobial activity of compounds with similar structural features has been documented extensively. For example, thiazole derivatives have shown promising antibacterial and antifungal activities . Testing this compound against a range of microbial strains could reveal its potential as a novel antimicrobial agent.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. SAR studies can help identify which modifications to the compound enhance its efficacy or reduce toxicity. For instance, variations in substituents on the thiazole or pyridine rings could significantly impact its pharmacological profile.

Case Study: Thiazole Derivatives

A comprehensive evaluation of thiazole derivatives demonstrated their diverse biological activities, including anti-inflammatory and anticancer effects. For instance, certain thiazole-based compounds were shown to inhibit specific protein kinases effectively, leading to reduced tumor growth in preclinical models .

Case Study: Pyridine-Based Compounds

Pyridine-containing compounds have been widely studied for their roles in drug design due to their ability to interact with various biological targets. Research indicates that modifications in the pyridine ring can enhance binding affinity and selectivity towards specific enzymes or receptors involved in disease processes .

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: Unique due to the presence of thiazole, pyridine, and azetidine rings.

(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: Similar but with a pyrrolidine ring instead of an azetidine ring.

(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)piperidin-1-yl)methanone: Similar but with a piperidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for research and development.

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone represents a novel class of thiazole-based derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted at positions 2 and 4 with methyl groups, and a pyridine moiety linked through an azetidine structure. Its molecular formula is .

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| D-16 | MCF-7 | 15.2 | Apoptosis induction |

| D-20 | A549 | 12.8 | Cell cycle arrest |

Antimicrobial Activity

The compound's thiazole structure contributes to its antimicrobial potential. Studies indicate that derivatives with electron-withdrawing groups show enhanced activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| D-4 | E. coli | 18 |

| D-1 | S. aureus | 20 |

| D-20 | C. albicans | 15 |

Antioxidant Activity

Thiazole derivatives are also recognized for their antioxidant properties, which are essential for combating oxidative stress in biological systems. The presence of hydroxyl or methoxy groups has been linked to increased radical scavenging activity.

Table 3: Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| D-16 | 85 |

| D-20 | 78 |

Case Studies

A recent study synthesized various thiazole derivatives, including the compound , and evaluated their biological activities through in vitro assays. The findings highlighted that modifications at the para position significantly influenced the biological efficacy, with certain substitutions enhancing anticancer and antimicrobial activities .

Another investigation focused on the structure–activity relationship (SAR) of thiazole-based compounds, revealing that electron-withdrawing groups at specific positions could enhance both anticancer and antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone?

- Methodological Answer : The compound is synthesized via condensation reactions between thiazole and azetidine precursors. For example, analogous methanone derivatives are prepared by refluxing intermediates in ethanol with triethylamine as a catalyst, followed by crystallization from dimethylformamide (DMF) or ethanol . Key steps include:

- Thiazole activation : Functionalizing the thiazole ring at the 5-position.

- Azetidine coupling : Reacting 3-(pyridin-3-yloxy)azetidine with activated carbonyl groups under mild basic conditions.

- Purification : Column chromatography or recrystallization (e.g., DMF/EtOH mixtures) to isolate the product .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms the azetidine and thiazole connectivity. IR identifies carbonyl (C=O) and ether (C-O-C) stretches .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while LC-MS validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogous methanone structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for azetidine coupling .

- Catalyst screening : Triethylamine or DMAP improves acyl transfer efficiency, as seen in similar pyrazole-methanone syntheses .

- Temperature control : Reflux in ethanol (78°C) balances reactivity and decomposition risks, while microwave-assisted synthesis reduces reaction time .

- Byproduct analysis : TLC or GC-MS identifies side products (e.g., unreacted thiazole), guiding stoichiometric adjustments .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Bioassay standardization : Use consistent cell lines (e.g., HEK293 or HepG2) and assay protocols (e.g., MTT for cytotoxicity) to minimize variability .

- SAR studies : Modify substituents on the pyridyloxy-azetidine moiety to isolate pharmacophores responsible for activity .

- Molecular docking : Compare binding affinities with target proteins (e.g., kinases) using software like AutoDock, correlating with experimental IC values .

- Meta-analysis : Reconcile conflicting data by evaluating solvent effects (e.g., DMSO vs. water solubility) and metabolite interference .

Q. How do electronic and steric effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Compute partial charges on the azetidine nitrogen and thiazole carbonyl to predict nucleophilic attack sites .

- Steric maps : Molecular modeling (e.g., PyMOL) visualizes hindrance from 2,4-dimethylthiazole, guiding reagent selection (e.g., bulky vs. linear nucleophiles) .

- Kinetic studies : Monitor reaction rates with varying substituents (e.g., electron-withdrawing groups on pyridine) to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.